molecular formula C5H4N4 B1345622 [1,2,4]Triazolo[1,5-a]pyrazine CAS No. 399-66-6

[1,2,4]Triazolo[1,5-a]pyrazine

Cat. No. B1345622
CAS RN: 399-66-6
M. Wt: 120.11 g/mol
InChI Key: DFDJVPRVKHSWQH-UHFFFAOYSA-N
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Description

1,2,4-Triazolo[1,5-a]pyrazine is a heterocyclic compound that serves as a versatile scaffold in organic synthesis and medicinal chemistry. It is characterized by the fusion of triazole and pyrazine rings, which provides a unique chemical structure that can be exploited for various biological activities. The compound and its derivatives have been extensively studied due to their potential therapeutic applications and their role as key intermediates in the synthesis of various active heterocyclic compounds .

Synthesis Analysis

The synthesis of 1,2,4-triazolo[1,5-a]pyrazine derivatives can be achieved through different synthetic routes. For instance, a one-pot synthesis method has been developed for the creation of oxygen-rich 1,2,4-triazolo[3,4-d]-1,2,4-triazolo[3,4-f]-furazano[3,4-b]pyrazines, which are of interest as energetic materials. This method involves the reaction of dichlorofurazano[3,4-b]pyrazine with tetrazoles to produce polynitrated compounds with potential use as explosives . Another approach involves the regioselective one-pot synthesis of chiral tetrahydro[1,2,3]triazolo[1,5-a]pyrazines from α-amino acid derivatives, utilizing an intramolecular 'click' reaction .

Molecular Structure Analysis

The molecular structure of 1,2,4-triazolo[1,5-a]pyrazine derivatives is characterized by the presence of nitrogen atoms in the triazole and pyrazine rings, which can participate in various chemical reactions. The presence of these heteroatoms also contributes to the electronic properties of the compounds, influencing their reactivity and interaction with biological targets .

Chemical Reactions Analysis

1,2,4-Triazolo[1,5-a]pyrazine derivatives can undergo various chemical reactions due to the reactivity of the nitrogen atoms in their structure. For example, the synthesis of 8-amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazines involves a multi-step process starting from phenylacetonitriles, leading to compounds with anticonvulsant activity . Additionally, the reactivity of aliphatic and aromatic hydrazides with chloro substituents of dichloropyrido[2,3-b]pyrazine has been exploited to create nonxanthine adenosine receptor antagonists .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazolo[1,5-a]pyrazine derivatives are influenced by their molecular structure and the substituents attached to the core scaffold. For example, the introduction of polynitro groups in the synthesis of energetic materials significantly affects their burning rate and explosive properties . The lipophilicity and pharmacokinetic properties of these derivatives can be tailored by modifying the substituents, as demonstrated in the development of selective brain-penetrant phosphodiesterase 2 (PDE2) inhibitors .

Scientific Research Applications

Synthesis and Intermediate Applications

[1,2,4]Triazolo[1,5-a]pyrazine derivatives are pivotal in synthesizing various small molecule anticancer drugs. For instance, 3,8-dichloro-[1,2,4] triazolo [4,3-a] pyrazine is synthesized through a series of steps including substitution, acylation, cyclization, and chlorination reactions, yielding a significant 76.57% total yield (Zhang et al., 2019). Similarly, another derivative, 8-(2-fluoro-4-nitrophenoxy)-[1,2,4] triazolo [4,3-a] pyrazine, synthesized from commercially available 2,3-dichloropyrazine, serves as an important intermediate in various biologically active compounds, achieving an 80.04% total yield (Zhang et al., 2019).

Advanced Drug Development

These derivatives play a crucial role in medicinal chemistry. A novel [1,2,4]triazolo[1,5-a]pyrazine core coupled with terminal acetylenes showed potent in vitro and in vivo activities against adenosine A(2A) receptor, particularly effective in a mouse catalepsy model and a 6-hydroxydopamine-lesioned rat model (Yao et al., 2005). Another example is the pyrido[4,3-e][1,2,4]triazolo[4,3-a]pyrazines, acting as potent PDE2/PDE10 inhibitors with potential for brain penetration (Rombouts et al., 2015).

Versatility in Organic and Medicinal Chemistry

The triazolo[4,3-a]pyrazine scaffold is an essential building block in organic synthesis, serving as a key template for developing various therapeutic agents. Its diverse structure allows for the synthesis of different compounds containing active heterocyclic rings (Jethava et al., 2020). This versatility extends to the development of novel and potent compounds exhibiting broad cytotoxic activity against different tumor cell lines, making them potential therapeutic agents in cancer chemotherapy (Bernat et al., 2020).

Safety And Hazards

When handling “[1,2,4]Triazolo[1,5-a]pyrazine”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Personal protective equipment should be used, and adequate ventilation should be ensured .

Future Directions

The potential of “[1,2,4]Triazolo[1,5-a]pyrazine” has inspired some excellent reviews over the years on their chemistry and methods of synthesis . The development of the chemistry and application of 1,2,4-triazolo[1,5-a]pyrimidines has continued and even accelerated . Future research may focus on further exploring the biological activities and potential applications of “[1,2,4]Triazolo[1,5-a]pyrazine” and its derivatives .

properties

IUPAC Name

[1,2,4]triazolo[1,5-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4/c1-2-9-5(3-6-1)7-4-8-9/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFDJVPRVKHSWQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NC=N2)C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90192943
Record name (1,2,4)Triazolo(1,5-a)pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90192943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1,2,4]Triazolo[1,5-a]pyrazine

CAS RN

399-66-6
Record name (1,2,4)Triazolo(1,5-a)pyrazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000399666
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1,2,4)Triazolo(1,5-a)pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90192943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
70
Citations
JE Dowling, JT Vessels, S Haque, HX Chang… - Bioorganic & medicinal …, 2005 - Elsevier
Potent and selective antagonists of the adenosine A 2A receptor often contain a nitrogen-rich fused-ring heterocyclic core. Replacement of the core with an isomeric ring system has …
Number of citations: 35 www.sciencedirect.com
P Molina, MJ Vilaplana, PL Andreu… - Journal of heterocyclic …, 1987 - Wiley Online Library
N‐Aryl‐N‐(α‐phenylphenacyl)oxamoyl chlorides react with N 3 ‐arylsubstituted amidrazones to give functionalized 1,2,4‐triazoles which undergo ring‐closure by the action of thionyl …
Number of citations: 1 onlinelibrary.wiley.com
M Korsik, EG Tse, DG Smith, W Lewis… - The Journal of …, 2020 - ACS Publications
We have discovered and studied a tele-substitution reaction in a biologically important heterocyclic ring system. Conditions that favor the tele-substitution pathway were identified: the …
Number of citations: 4 pubs.acs.org
CR Hardy, J Parrick - Journal of the Chemical Society, Perkin …, 1980 - pubs.rsc.org
Peracid oxidation of the title heterocycles has shown a variety of reaction pathways. 1-Methyl-2,3-diphenyl-1H-pyrrolo[2,3-b]pyridine (8) gave a ring-opened product (13), while 3-methyl-…
Number of citations: 24 pubs.rsc.org
G Yao, S Haque, L Sha, G Kumaravel, J Wang… - Bioorganic & medicinal …, 2005 - Elsevier
A novel [1,2,4]triazolo[1,5-a]pyrazine core was synthesized and coupled with terminal acetylenes. The structure–activity relationship of the alkynes from this novel template was studied …
Number of citations: 74 www.sciencedirect.com
Q Zhang, X Liu, B Zhang, L Tan… - IOP Conference Series …, 2019 - iopscience.iop.org
8-(2-fluoro-4-nitrophenoxy)-[1, 2, 4] triazolo [4, 3-a] pyrazine (1) is an important intermediate in many biologically active compounds. In this work, a rapid synthetic method for compound …
Number of citations: 3 iopscience.iop.org
X Cao, Z Sun, Y Cao, R Wang, T Cai… - Journal of medicinal …, 2014 - ACS Publications
Triazoles with fused-heterocycle nuclei were designed and evaluated for their in vitro activity on the basis of the binding mode of albaconazole using molecular docking, along with SAR …
Number of citations: 127 pubs.acs.org
R Ayothiraman, D Bandaru… - … Process Research & …, 2019 - ACS Publications
Propylphosphonic anhydride has been shown to be an effective reagent for the synthesis of substituted [1,2,4]triazolo[1,5-a]pyridines from the corresponding N′-hydroxy-N-…
Number of citations: 7 pubs.acs.org
TL Gilchrist, CJ Harris, DG Hawkins… - Journal of the …, 1976 - pubs.rsc.org
SS-Dimethylsulphimides (1)–(4) have been prepared from N-arylbenzamidines, 2-aminopyridines, 2-aminopyrazine, and 2-aminopyrimidines. The sulphimides react with nitrile oxides …
Number of citations: 30 pubs.rsc.org
R Moszczyński-Pętkowski, J Majer… - European Journal of …, 2018 - Elsevier
New compounds containing [1,2,4]triazolo [1,5-a]pyridine (I), pyrazolo [1,5-a]pyridine (II), 1H-1,3-benzodiazole (III) and imidazo [1,2-a]pyrimidine (IV) backbones were designed and …
Number of citations: 18 www.sciencedirect.com

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